REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([NH2:11])=[N:6][CH:5]=1.[C:13]([O:17][C:18](=[O:40])[NH:19][C:20]1([C:24]2[CH:29]=[CH:28][C:27]([C:30](=O)[CH:31](Br)[C:32]3[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=3)=[CH:26][CH:25]=2)[CH2:23][CH2:22][CH2:21]1)([CH3:16])([CH3:15])[CH3:14]>C(O)(C)C.C(Cl)Cl.O>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[C:8]([Cl:10])[C:7]2[N:6]([C:31]([C:32]3[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=3)=[C:30]([C:27]3[CH:26]=[CH:25][C:24]([C:20]4([NH:19][C:18]([O:17][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:40])[CH2:23][CH2:22][CH2:21]4)=[CH:29][CH:28]=3)[N:11]=2)[CH:5]=1)=[O:12].[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([NH2:11])=[N:6][CH:5]=1
|
Name
|
|
Quantity
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0.588 g
|
Type
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reactant
|
Smiles
|
COC(C1=CN=C(C(=C1)Cl)N)=O
|
Name
|
{1-[4-(2-bromo-2-phenyl-acetyl)-phenyl]-cyclobutyl}-carbamic acid tert-butyl ester
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1(CCC1)C1=CC=C(C=C1)C(C(C1=CC=CC=C1)Br)=O)=O
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Name
|
|
Quantity
|
9.7 mL
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Type
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solvent
|
Smiles
|
C(C)(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 20 hours
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Duration
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20 h
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Type
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TEMPERATURE
|
Details
|
On cooling
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Type
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FILTRATION
|
Details
|
filtered through Celite
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Type
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EXTRACTION
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Details
|
the organic extract
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Type
|
WASH
|
Details
|
washed with brine
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
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Details
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Purification
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=C(C=2N(C1)C(=C(N2)C2=CC=C(C=C2)C2(CCC2)NC(=O)OC(C)(C)C)C2=CC=CC=C2)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CN=C(C(=C1)Cl)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |